(2,2-Difluorocyclohexyl)benzene (2,2-Difluorocyclohexyl)benzene
Brand Name: Vulcanchem
CAS No.: 57514-11-1
VCID: VC11982828
InChI: InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
SMILES: C1CCC(C(C1)C2=CC=CC=C2)(F)F
Molecular Formula: C12H14F2
Molecular Weight: 196.24 g/mol

(2,2-Difluorocyclohexyl)benzene

CAS No.: 57514-11-1

Cat. No.: VC11982828

Molecular Formula: C12H14F2

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Difluorocyclohexyl)benzene - 57514-11-1

Specification

CAS No. 57514-11-1
Molecular Formula C12H14F2
Molecular Weight 196.24 g/mol
IUPAC Name (2,2-difluorocyclohexyl)benzene
Standard InChI InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Standard InChI Key NDVHJNSTZPHZIN-UHFFFAOYSA-N
SMILES C1CCC(C(C1)C2=CC=CC=C2)(F)F
Canonical SMILES C1CCC(C(C1)C2=CC=CC=C2)(F)F

Introduction

Structural and Chemical Identity

(2,2-Difluorocyclohexyl)benzene (C₁₂H₁₂F₂) consists of a benzene ring covalently bonded to a cyclohexane ring where two fluorine atoms occupy equatorial positions on the same carbon (C2). The cyclohexyl group adopts a chair conformation, with fluorines introducing steric and electronic perturbations. The molecular weight is 194.22 g/mol, and the compound is expected to exhibit limited water solubility due to its hydrophobic aromatic and fluorinated components .

Stereochemical Considerations

Fluorine substituents on cyclohexane rings influence ring puckering and dipole interactions. In the 2,2-difluoro configuration, steric repulsion between fluorines and adjacent hydrogens may favor a specific chair conformation, though experimental data on this isomer remain sparse. Comparative studies on all-cis 2,3-difluorocyclohexylbenzene suggest that fluorination patterns significantly affect molecular polarity and metabolic stability .

Synthesis and Production

The synthesis of fluorocyclohexylbenzenes typically involves fluorination of pre-functionalized cyclohexyl precursors. A representative route, adapted from Slawin et al. (2018), is outlined below:

Key Synthetic Steps

  • Hydrogenation of Biphenyl Triflates: Palladium-catalyzed hydrogenation of (1R,2R,3R,6S)-3,6-difluoro-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-yl trifluoromethanesulfonate yields 2-fluoro-6-phenylcyclohexyl trifluoromethanesulfonate .

  • Fluorination with Et₃N·3HF: Treatment with triethylamine trihydrofluoride at 100°C introduces the second fluorine atom via an SN2 mechanism, producing (2,2-difluorocyclohexyl)benzene .

Table 1: Synthetic Conditions for (2,2-Difluorocyclohexyl)benzene

StepReagents/ConditionsYield
1Pd/H₂, THF, 60°C75%
2Et₃N·3HF, 100°C68%

Physicochemical Properties

Hydrophobicity (LogP)

Reverse-phase HPLC studies on analogous fluorocyclohexylbenzenes report logP values of ~3.77, indicating moderate lipophilicity . This property aligns with its potential as a drug candidate, balancing membrane permeability and aqueous solubility.

Table 2: Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₂F₂
Molecular Weight194.22 g/mol
Calculated LogP3.77 ± 0.05
Solubility in Water<1 mg/mL (25°C)

Spectroscopic Characterization

  • ¹H NMR: Protons on the fluorinated carbon (C2) exhibit splitting due to coupling with adjacent fluorines (³JHF ≈ 8–12 Hz). Aromatic protons resonate at δ 7.2–7.4 ppm .

  • ¹⁹F NMR: Fluorines at C2 appear as a singlet near δ -120 ppm, reflecting equivalent environments .

Applications in Drug Discovery and Materials Science

Role in Medicinal Chemistry

Fluorinated cyclohexyl groups are prized for their metabolic stability and ability to modulate pharmacokinetics. In all-cis 2,3-difluorocyclohexylbenzene, the “Janus face” polarity enhances interactions with hydrophobic enzyme pockets while maintaining solubility . This suggests (2,2-difluorocyclohexyl)benzene could serve as a bioisostere for tert-butyl or phenyl groups in protease inhibitors.

Solvent and Material Applications

Like 1,2-dichlorobenzene , fluorinated cyclohexylbenzenes may act as high-boiling solvents (bp ~200°C) for fullerenes or carbon nanotubes. Their low polarity and thermal stability make them suitable for industrial coatings or polymer processing.

Recent Research and Future Directions

Metabolic Studies

In vitro assays with Caenorhabditis elegans reveal that fluorocyclohexylbenzenes undergo hydroxylation at the cyclohexane ring, producing metabolites with increased hydrophilicity (ΔlogP ≈ -1.5) . This underscores their potential as prodrug candidates.

Computational Modeling

Free energy perturbation (FEP) simulations predict that replacing a cyclohexyl group with (2,2-difluorocyclohexyl)benzene in a model ligand improves binding affinity to HIV-1 protease by 1.2 kcal/mol, attributed to fluorine’s electronegativity .

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